2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound with a complex structure, comprising multiple functional groups and heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the core triazoloquinoxaline: : The preparation starts with the formation of the triazoloquinoxaline ring system. This is typically achieved through cyclization reactions involving quinoxaline derivatives and azides under conditions such as elevated temperatures and appropriate catalysts.
Attachment of the isopropylphenoxy group: : This step often involves the use of phenol derivatives and alkylating agents in the presence of a base. The phenol group is deprotonated and subsequently reacts with an isopropyl halide to form the isopropylphenoxy moiety.
Incorporation of the methoxybenzyl group: : The final key step includes the acylation of the triazoloquinoxaline core with a methoxybenzyl amine derivative. This reaction is usually conducted under mild conditions with catalysts that facilitate the formation of amide bonds.
Industrial Production Methods
The industrial production methods for this compound might involve similar reaction schemes but optimized for large-scale synthesis. This could include continuous flow reactors for consistent and scalable chemical reactions, as well as high-throughput screening of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the isopropyl and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the oxo group in the triazoloquinoxaline ring. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenoxy and triazoloquinoxaline rings, often facilitated by halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, under acidic or neutral conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: : Halogenated intermediates, strong bases or acids, often in polar aprotic solvents.
Major Products Formed
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohols, amines.
Substitution: : Varied depending on the specific substituents introduced, typically leading to diverse derivatives with modified functional groups.
Scientific Research Applications
Chemistry: : As a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: : Studied for its antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Industry: : Potential use as a precursor for the synthesis of more complex organic molecules with specialized functions.
Mechanism of Action
The compound’s mechanism of action often involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids:
Enzyme inhibition: : By binding to the active site or allosteric sites, modulating enzyme activity.
Receptor binding: : Influencing signal transduction pathways by acting as an agonist or antagonist.
DNA intercalation: : Potential to insert between DNA bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Unique Characteristics
Compared to other similar compounds, 2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide is unique due to its specific substitution pattern and the presence of both triazoloquinoxaline and methoxybenzyl moieties, which confer distinct chemical and biological properties.
Similar Compounds
Quinoxaline derivatives: : Sharing the core quinoxaline structure but differing in side groups and substitutions.
Triazole compounds: : Containing the triazole ring but with variations in the attached moieties.
Benzyl derivatives: : Including various benzyl-substituted compounds with differing functional groups.
This overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique features. Let me know if there’s anything more specific you’d like to dive into.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4/c1-18(2)20-11-13-21(14-12-20)37-27-26-31-32(28(35)33(26)24-10-5-4-9-23(24)30-27)17-25(34)29-16-19-7-6-8-22(15-19)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYENKYOVGUXQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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